Prucalopride Hydroxy Impurity is a degradation product associated with prucalopride, a selective serotonin receptor agonist primarily used to treat chronic constipation. This impurity arises during the synthesis or storage of prucalopride and can affect the quality and efficacy of pharmaceutical formulations. Understanding its chemical characteristics, synthesis methods, and implications in pharmacology is essential for ensuring the safety and effectiveness of medications containing prucalopride.
Prucalopride is classified as a gastrointestinal agent, specifically targeting the 5-hydroxytryptamine 4 receptor. The hydroxy impurity is a byproduct formed through various chemical processes, including oxidation and degradation reactions. Its identification is crucial for quality control in pharmaceutical manufacturing, as impurities can influence drug stability and patient safety.
The synthesis of Prucalopride Hydroxy Impurity typically involves oxidation reactions. A notable method includes using 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidyl]-7-benzofuran carboxamide as a starting material. This compound undergoes oxidation under controlled conditions to yield the hydroxy impurity.
The molecular structure of Prucalopride Hydroxy Impurity is characterized by the presence of a hydroxyl group (-OH) attached to the benzofuran backbone. The structural formula can be represented as follows:
This compound's structural integrity is crucial for its identification during quality control processes in pharmaceutical production.
The formation of Prucalopride Hydroxy Impurity involves several key chemical reactions:
The reaction mechanisms typically involve radical intermediates formed during oxidation, which subsequently stabilize to form the hydroxy impurity . The use of specific catalysts and solvents can significantly influence the efficiency and selectivity of these reactions.
The mechanism involves binding to serotonin receptors in the gut, leading to increased peristalsis and improved bowel movement frequency. Understanding how impurities like the hydroxy form interact within this context is essential for assessing their impact on drug efficacy.
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity levels and quantify the presence of this impurity in pharmaceutical preparations .
Prucalopride Hydroxy Impurity serves primarily as a reference substance in analytical chemistry for quality control purposes. Its detection is vital for ensuring that pharmaceutical products meet safety standards and regulatory requirements.
Prucalopride Hydroxy Impurity, chemically designated as 4-Amino-5-chloro-3-hydroxy-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide, is a structurally characterized impurity of the gastrointestinal drug Prucalopride. Its molecular formula is C₁₈H₂₆ClN₃O₄, with a molecular weight of 383.9 g/mol [1] [4]. This impurity features a hydroxyl (-OH) group at the 3-position of the dihydrobenzofuran ring, distinguishing it from the parent drug. Two CAS numbers are associated with this compound: 2636673-48-6 (assigned by Veeprho) and 1900715-97-0 (used by Simson Pharma and SynZeal), reflecting potential differences in salt forms or stereochemistry [1] [4] [5]. Its IUPAC name confirms the substitution pattern and functional groups critical to its identification. As a dihydrobenzofurancarboxamide derivative, it retains pharmacological relevance as a 5-HT₄ receptor agonist but is classified as an undesired by-product in drug formulations [1] [9].
Table 1: Chemical Identifiers of Prucalopride Hydroxy Impurity
Property | Identifier |
---|---|
IUPAC Name | 4-Amino-5-chloro-3-hydroxy-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide |
Molecular Formula | C₁₈H₂₆ClN₃O₄ |
Molecular Weight | 383.9 g/mol |
CAS Registry Numbers | 2636673-48-6, 1900715-97-0 |
Synonyms | Prucalopride 3-Hydroxy Impurity |
Therapeutic Role | 5-HT₄ receptor agonist (impurity only) |
In pharmaceutical quality control, Prucalopride Hydroxy Impurity is monitored as a degradation product and process-related impurity, necessitating strict limits per International Council for Harmonisation (ICH) guidelines. Regulatory authorities mandate its identification and quantification in Prucalopride formulations to ensure patient safety and drug efficacy [4] [8]. Suppliers like Simson Pharma and Axios Research offer this impurity as a high-purity reference standard (typically >95% pure) for analytical testing, accompanied by detailed Certificates of Analysis (CoA) to support regulatory filings such as Drug Master Files (DMFs) and Abbreviated New Drug Applications (ANDAs) [4] [8] [9]. These standards enable laboratories to:
Prucalopride Hydroxy Impurity arises predominantly under acidic hydrolytic stress, as identified in forced degradation studies compliant with ICH Q1A(R2). Exposure of Prucalopride to 5N HCl at 75°C for 27 hours generates this impurity as a major degradation product (designated DP1 or DP2 in studies) [2] [10]. Notably, it does not form under thermal, photolytic, or basic conditions, confirming selective degradation pathways. Stability studies utilize advanced analytical techniques for its detection:
Table 2: Forced Degradation Conditions Generating Prucalopride Hydroxy Impurity
Stress Condition | Parameters | Outcome |
---|---|---|
Acid Hydrolysis | 5N HCl, 75°C, 27 hours | Major degradation product (hydroxy impurity) |
Oxidation | 3% H₂O₂, 42 hours | Not detected |
Base Hydrolysis | 0.1N NaOH, 60°C, 24 hours | Stable (no degradation) |
Photolysis | 1.2 × 10⁶ lux-h fluorescent light | Stable |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0